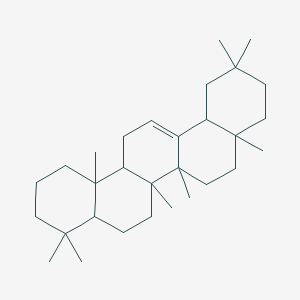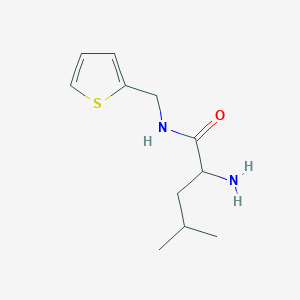
Benzene, 1-(diethoxymethyl)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(diethoxymethyl)-2-nitro-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a diethoxymethyl group at the first position and a nitro group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of Benzene Derivatives: The compound can be synthesized by nitrating a benzene derivative that already contains a diethoxymethyl group. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with a diethoxymethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by nitration.
Industrial Production Methods: Industrial production of such compounds typically involves large-scale nitration processes using continuous flow reactors to ensure precise control over reaction conditions and to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines. Common reagents for this include hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with Pd/C or iron with hydrochloric acid.
Halogenation: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst like FeCl3 or AlCl3.
Major Products:
Reduction: Amines.
Halogenation: Aryl halides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Employed in the synthesis of materials with specific properties for use in coatings and polymers.
Mecanismo De Acción
The mechanism by which Benzene, 1-(diethoxymethyl)-2-nitro- exerts its effects involves its ability to participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group. This makes the benzene ring more susceptible to attack by electrophiles. The diethoxymethyl group can also influence the reactivity of the compound by donating electron density through inductive effects.
Comparación Con Compuestos Similares
Nitrobenzene: Contains a nitro group but lacks the diethoxymethyl group.
Toluene: Contains a methyl group instead of a diethoxymethyl group.
Aniline: Contains an amino group instead of a nitro group.
Uniqueness:
- The presence of both a diethoxymethyl group and a nitro group on the benzene ring makes Benzene, 1-(diethoxymethyl)-2-nitro- unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
88356-11-0 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-(diethoxymethyl)-2-nitrobenzene |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(16-4-2)9-7-5-6-8-10(9)12(13)14/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
GXYWWDNGNXXZLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=CC=C1[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester](/img/structure/B12103876.png)
![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)



![9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B12103909.png)
![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)

![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)

